Prednisolone 17-Ethyl Carbonate
Overview
Description
Prednisolone 17-Ethyl Carbonate is a synthetic glucocorticoid derivative of prednisolone. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in the treatment of various inflammatory and autoimmune conditions, as well as in certain types of cancer therapy .
Mechanism of Action
Target of Action
Prednisolone 17-Ethyl Carbonate is a derivative of prednisolone . Prednisolone primarily targets glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
This compound, like prednisolone, is expected to bind to glucocorticoid receptors, leading to changes in gene transcription. This results in anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Biochemical Pathways
Upon administration, this compound is metabolized to prednisolone . Prednisolone can be further metabolized to various metabolites, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) . These metabolites are involved in various biochemical pathways that modulate the immune response and inflammation.
Result of Action
The action of this compound leads to a reduction in inflammation and immune response. This is beneficial in the treatment of conditions such as adrenocortical insufficiency, inflammatory conditions, and some cancers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic inactivation approach has been used to minimize unwanted steroid effects by combining topical application with an active glucocorticoid that is metabolized to an inactive compound after delivering its therapeutic effect . This suggests that the route of administration can significantly impact the action of this compound.
Biochemical Analysis
Biochemical Properties
Prednisolone 17-Ethyl Carbonate interacts with various enzymes, proteins, and other biomolecules. It is a nonhalogenated, double-ester derivative of prednisolone . The compound’s potency in biochemical reactions is similar to that of desoximetasone .
Cellular Effects
This compound influences cell function by exerting anti-inflammatory action. It has been used in the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses such as atopic dermatitis . It affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is metabolized to prednisolone, an active glucocorticoid, with subsequent metabolism to prednisolone .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a low skin atrophy potential and high anti-inflammatory action
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been tested for anti-inflammatory activity in various animal models by topical and systemic administration
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors. It can be reversibly metabolized to prednisone which is then metabolized to 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione (M-XVII), 20α-dihydro-prednisone (M-V), 6βhydroxy-prednisone (M-XII), 6α-hydroxy-prednisone (M-XIII), or 20β-dihydro-prednisone (M-IV) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Prednisolone 17-Ethyl Carbonate typically involves the transposition of prednisolone-21-ethyl carbonate. This process uses lithium di-(C1-C4)alkylcuprate as a reagent . The reaction conditions are carefully controlled to ensure the successful conversion of the 21-ethyl carbonate to the 17-ethyl carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield .
Chemical Reactions Analysis
Types of Reactions: Prednisolone 17-Ethyl Carbonate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the carbonyl groups.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Prednisolone 17-Ethyl Carbonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Prednicarbate: A nonhalogenated, double-ester derivative of prednisolone with similar anti-inflammatory properties.
Prednisolone 17-(Ethyl Carbonate) 21-Acetate: Another derivative with additional acetylation, used for similar therapeutic purposes.
Uniqueness: Prednisolone 17-Ethyl Carbonate is unique due to its specific esterification at the 17th position, which enhances its stability and bioavailability compared to other derivatives. This modification also reduces the potential for local and systemic side effects, making it a preferred choice in certain therapeutic applications .
Properties
IUPAC Name |
ethyl [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-4-30-21(29)31-24(19(28)13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)20(16)18(27)12-23(17,24)3/h7,9,11,16-18,20,25,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVNDXWCEADDCU-ZJUZSDNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908885 | |
Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104286-02-4 | |
Record name | (11β)-17-[(Ethoxycarbonyl)oxy]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104286-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prednisolone 17-ethylcarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104286024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pregna-1,4-diene-3,20-dione, 17-[(ethoxycarbonyl)oxy]-11,21-dihydroxy-, (11β) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREDNISOLONE 17-ETHYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z4G5V1592 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Prednisolone 17-Ethyl Carbonate unique compared to other corticosteroids in terms of its effects?
A1: this compound, also known as Prednicarbate, displays a favorable split between topical and systemic activity. [, ] This means it exerts strong anti-inflammatory effects locally where it is applied to the skin, while minimizing systemic side effects associated with corticosteroid use. [, ] This characteristic makes it a promising candidate for long-term treatment of dermatological conditions. []
Q2: How is the structure of this compound optimized for topical application?
A2: this compound is a prednisolone derivative lacking halogen groups, modified with a 17-ethyl carbonate and a 21-propionate ester. [, ] These structural modifications contribute to its physicochemical properties, enabling its incorporation into various topical formulations like creams and ointments. [] Research has focused on optimizing these formulations to ensure efficient drug release and penetration into the skin. []
Q3: Can you elaborate on the pharmacokinetic profile of this compound after topical application?
A3: Studies using radiolabeled this compound in animals have provided insights into its pharmacokinetic behavior. [] Following topical application, the compound exhibits a high affinity for the skin, acting as both a reservoir and a barrier. [] Absorption into the systemic circulation is minimal, leading to low blood levels. [] The absorbed fraction undergoes extensive metabolism, primarily resembling the biotransformation pathway of Prednisolone. [] This metabolic transformation contributes to its low systemic side effect profile. []
Q4: What are the implications of this compound's pharmacokinetic properties for its clinical use?
A4: The minimal systemic absorption and rapid metabolism of this compound after topical application suggest a reduced risk of systemic side effects compared to other corticosteroids. [] This characteristic is particularly important for long-term treatment of chronic skin conditions where prolonged systemic exposure to corticosteroids is undesirable. []
Q5: Has the efficacy of this compound been evaluated in clinical settings?
A5: While the provided abstracts don't detail specific clinical trial results, they highlight double-blind comparisons of this compound with other common therapeutic preparations, indicating its use in clinical studies for evaluating its efficacy. [] Additionally, the research emphasizes its potential for long-term application in conditions like atopic dermatitis and psoriasis based on encouraging findings from both animal models and early clinical observations. []
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